molecular formula C10H8Br2N2O2 B2671461 Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide CAS No. 2060035-98-3

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide

Cat. No.: B2671461
CAS No.: 2060035-98-3
M. Wt: 347.994
InChI Key: FBIJKAUIDBJENR-UHFFFAOYSA-N
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Description

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H8Br2N2O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by its brominated naphthyridine structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide typically involves the bromination of 1,6-naphthyridine derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The brominated naphthyridine structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Methyl 1,6-naphthyridine-2-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    8-Bromo-1,6-naphthyridine: Does not have the ester group, affecting its solubility and biological activity.

Uniqueness: Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide is unique due to its combination of bromine and ester functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 8-bromo-1,6-naphthyridine-2-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2.BrH/c1-15-10(14)8-3-2-6-4-12-5-7(11)9(6)13-8;/h2-5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJKAUIDBJENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=NC=C2C=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060035-98-3
Record name methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide
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